1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene
CAS No.: 1807172-74-2
Cat. No.: VC2757525
Molecular Formula: C7H3BrF3NO3
Molecular Weight: 286 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807172-74-2 |
|---|---|
| Molecular Formula | C7H3BrF3NO3 |
| Molecular Weight | 286 g/mol |
| IUPAC Name | 1-bromo-4-(difluoromethoxy)-5-fluoro-2-nitrobenzene |
| Standard InChI | InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(15-7(10)11)2-5(3)12(13)14/h1-2,7H |
| Standard InChI Key | KSCNYVTXGFTRPX-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1OC(F)F)F)Br)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=CC(=C1OC(F)F)F)Br)[N+](=O)[O-] |
Introduction
1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is a complex organic compound belonging to the class of halogenated benzene derivatives. It features a bromine atom, a difluoromethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Synthesis and Preparation
The synthesis of 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene typically involves multi-step reactions that require precise control over reaction conditions. Common methods include the use of fluorination and bromination reactions, followed by the introduction of the difluoromethoxy group. Techniques such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring the reaction progress and characterizing the final product.
Safety and Handling
Handling of 1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene requires caution due to its potential toxicity and reactivity. It should be stored in a dark place under an inert atmosphere at room temperature. Safety precautions include wearing protective gear and following guidelines for handling hazardous chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume